Citroxanthin

Descripción

Citroxanthin has been reported in Planktothrix rubescens, Planktothrix agardhii, and other organisms with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

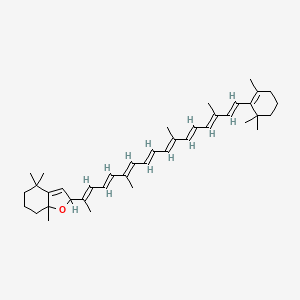

4,4,7a-trimethyl-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-6,11,15-trimethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-2,5,6,7-tetrahydro-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O/c1-30(19-13-20-32(3)24-25-35-33(4)23-15-26-38(35,6)7)17-11-12-18-31(2)21-14-22-34(5)36-29-37-39(8,9)27-16-28-40(37,10)41-36/h11-14,17-22,24-25,29,36H,15-16,23,26-28H2,1-10H3/b12-11+,19-13+,21-14+,25-24+,30-17+,31-18+,32-20+,34-22+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPJSSAOISEBQL-FZKBJVJCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CCCC3(O2)C)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C2C=C3C(CCCC3(O2)C)(C)C)/C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Mutatochrome | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

515-06-0 |

Source

|

| Record name | CITROXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO0US97U17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mutatochrome | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167 °C |

Source

|

| Record name | Mutatochrome | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of Citroxanthin from Citrus Fruits: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Citroxanthin, a naturally occurring xanthophyll and a 5,8-epoxy derivative of β-carotene, is a carotenoid found in citrus fruits. This technical guide provides a comprehensive overview of the discovery, chemical properties, and detailed methodologies for the isolation and characterization of this compound from citrus sources. It includes a review of the biosynthesis of carotenoids in citrus, highlighting the position of this compound. Experimental protocols for extraction, chromatographic separation, and analytical identification are presented in detail. Quantitative data from various studies are summarized, and the known biological activities and their underlying signaling pathways are discussed. This document aims to serve as a valuable resource for researchers interested in the potential therapeutic applications of this compound.

Introduction

Citrus fruits are a rich source of a diverse array of bioactive compounds, including a complex mixture of carotenoids that contribute to their characteristic colors. Among these is this compound, also known as mutatochrome, a xanthophyll with the chemical formula C₄₀H₅₆O. The discovery of this and other carotenoids can be largely attributed to the pioneering work of Paul Karrer and Ernst Jucker in the mid-20th century, whose comprehensive research on plant pigments laid the foundation for our understanding of these molecules.[1][2] this compound is structurally a 5,8-monoepoxy derivative of β-carotene.[1][2]

This guide provides an in-depth exploration of this compound, with a focus on its discovery, isolation from citrus fruits, and detailed analytical characterization. The methodologies presented are intended to equip researchers with the necessary information to extract, purify, and quantify this specific carotenoid. Furthermore, this document summarizes the current knowledge on the biological activities of carotenoids and their interaction with cellular signaling pathways, providing context for future research into the therapeutic potential of this compound.

Chemical and Physical Properties of this compound

This compound is a solid substance with a melting point of 163-164°C.[1][2] Its molecular structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₅₆O | |

| Molar Mass | 552.87 g/mol | |

| Synonyms | Mutatochrome, 5,8-Monoepoxy-β-carotene | [1][2] |

| Physical State | Solid | |

| Melting Point | 163-164 °C | [1][2] |

Biosynthesis of this compound in Citrus Fruits

This compound is synthesized within the broader carotenoid biosynthesis pathway in citrus plants. This pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP), which is then converted to phytoene. A series of desaturation and isomerization reactions lead to the formation of lycopene (B16060), a key branching point in the pathway. Cyclization of lycopene by lycopene β-cyclase and lycopene ε-cyclase yields α-carotene and β-carotene. β-carotene can then be hydroxylated to form β-cryptoxanthin and zeaxanthin. This compound, as a 5,8-epoxy derivative, is formed from the subsequent epoxidation and rearrangement of other C40 carotenoids like β-carotene.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from citrus fruits involves a multi-step process of extraction, saponification to remove interfering lipids, and chromatographic separation.

Extraction of Total Carotenoids

This protocol describes a general method for the extraction of total carotenoids from citrus peel, which can then be further purified to isolate this compound.

Materials:

-

Fresh citrus fruit peels (e.g., orange, grapefruit)

-

Petroleum ether or Hexane (B92381)

-

Dichloromethane

-

Sodium chloride (NaCl) solution, saturated

-

Anhydrous sodium sulfate (B86663)

-

Blender or homogenizer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Sample Preparation: Wash fresh citrus fruits thoroughly and peel them. Finely chop or grind the peels to increase the surface area for extraction.

-

Extraction: Homogenize the minced peels with a mixture of acetone and methanol (e.g., 7:3 v/v) in a blender. Perform the extraction in dim light to prevent carotenoid degradation.

-

Partitioning: Filter the homogenate and transfer the liquid extract to a separatory funnel. Add petroleum ether or a hexane:dichloromethane mixture and a saturated NaCl solution to facilitate phase separation.

-

Washing: Gently mix the layers and allow them to separate. The carotenoids will partition into the upper organic layer. Discard the lower aqueous layer. Wash the organic layer multiple times with distilled water to remove any residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the extract using a rotary evaporator at a temperature below 40°C.

Saponification (Optional but Recommended)

Saponification is performed to hydrolyze chlorophylls (B1240455) and triglycerides, which can interfere with the chromatographic separation of carotenoids.

Materials:

-

Concentrated carotenoid extract

-

30% (w/v) Potassium hydroxide (B78521) (KOH) in methanol

-

Diethyl ether

-

Saturated NaCl solution

Procedure:

-

Dissolve the concentrated carotenoid extract in a minimal amount of diethyl ether.

-

Add the methanolic KOH solution to the extract. The reaction mixture should be left overnight at room temperature in the dark.

-

After saponification, transfer the mixture to a separatory funnel and wash with a saturated NaCl solution to remove the soaps.

-

Collect the upper ether layer containing the carotenoids, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator.

Chromatographic Purification of this compound

Column chromatography is a crucial step for separating this compound from the complex mixture of carotenoids.

Materials:

-

Saponified carotenoid extract

-

Column chromatography setup

-

Stationary phase: Magnesium oxide (MgO) or a mixture of MgO and Hyflo Super-Cel (1:1 w/w)

-

Mobile phase: A gradient of acetone in petroleum ether or hexane.

Procedure:

-

Column Packing: Prepare a slurry of the stationary phase in petroleum ether and pack it into a chromatography column.

-

Sample Loading: Dissolve the saponified extract in a minimal amount of the initial mobile phase (e.g., pure petroleum ether) and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of increasing acetone concentration in petroleum ether. The different carotenoids will separate based on their polarity. Less polar carotenes like β-carotene will elute first, followed by the more polar xanthophylls.

-

Fraction Collection: Collect the fractions as they elute from the column. The different colored bands correspond to different carotenoids. This compound, being an epoxy-xanthophyll, will elute at a specific solvent polarity.

-

Monitoring: Monitor the separation by thin-layer chromatography (TLC) or HPLC-DAD to identify the fractions containing this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode Array Detector (DAD) is the method of choice for the separation, identification, and quantification of this compound. A C30 reversed-phase column is particularly effective for separating carotenoid isomers.

-

Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water.

-

Detection: Diode array detector set to scan from 250-600 nm, with specific monitoring at the absorption maxima of this compound.

Spectroscopic Data

The identification of this compound is confirmed through its characteristic spectroscopic data.

| Technique | Key Features |

| UV-Visible Spectroscopy | The UV-Vis spectrum of this compound in a suitable solvent (e.g., hexane or ethanol) will show characteristic absorption maxima in the blue region of the visible spectrum, typical for the polyene chain of carotenoids. The exact λmax values are crucial for identification. |

| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of this compound (m/z 552.4 for the molecular ion [M]⁺). Fragmentation patterns can provide further structural information. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy provides detailed structural information. For this compound (5,8-epoxy-β-carotene), characteristic chemical shifts for protons and carbons in the furanoid ring system would be expected. For instance, ¹H NMR data for related 5,8-epoxy carotenoids show characteristic signals for protons at C7 and C8.[3][4] |

Quantitative Data

While extensive quantitative data for this compound in various citrus species is not widely available, HPLC-DAD analysis allows for its quantification. The concentration of this compound can vary significantly depending on the citrus variety, maturity, and growing conditions. The table below presents representative data for total carotenoids and other major carotenoids in citrus peels to provide context.

| Citrus Variety | Total Carotenoids (μg/g DW) | β-Carotene (μg/g DW) | Lutein (μg/g DW) | Reference |

| Orange (Generic) | - | 145.1 | - | [5] |

| Grapefruit | - | - | - | |

| Lemon | - | - | - | |

| Mandarin | - | - | - | |

| Data for this compound is not specifically reported in these general screenings. |

Biological Activity and Signaling Pathways

Carotenoids, as a class of compounds, are known for their antioxidant properties. They can quench singlet oxygen and scavenge other reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The antioxidant activity of carotenoids is attributed to their long conjugated polyene chain.

Recent research has shown that the biological effects of carotenoids extend beyond their antioxidant capacity and involve the modulation of cellular signaling pathways. Carotenoids have been reported to influence pathways related to inflammation and cellular defense mechanisms.[6]

-

NF-κB Signaling Pathway: Carotenoids can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes. By blocking NF-κB, carotenoids can exert anti-inflammatory effects.[6]

-

Nrf2 Signaling Pathway: Carotenoids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. Activation of this pathway enhances the cell's ability to combat oxidative stress.[6]

While these activities have been demonstrated for various carotenoids, specific studies on the direct effects of this compound on these signaling pathways are limited and represent an important area for future research.

Conclusion

This compound is a fascinating carotenoid with a rich history rooted in the foundational research of plant pigments. This technical guide has provided a comprehensive overview of its discovery, chemical nature, and detailed methodologies for its isolation and characterization from citrus fruits. While our understanding of the specific biological activities and signaling pathways modulated by this compound is still evolving, the information presented here provides a solid framework for future investigations. The detailed experimental protocols and analytical data serve as a practical resource for researchers aiming to unlock the full therapeutic potential of this and other citrus-derived carotenoids. Further research is warranted to quantify this compound in a wider range of citrus varieties and to elucidate its specific mechanisms of action in biological systems.

References

- 1. Plant pigments carotenoids hi-res stock photography and images - Alamy [alamy.com]

- 2. Methanol molecular hi-res stock photography and images - Alamy [alamy.com]

- 3. Stereoselective Synthesis of Bisfuranoxide (Aurochrome, Auroxanthin) and Monofuranoxide (Equinenone 5′,8′-Epoxide) Carotenoids by Double Horner–Wadsworth–Emmons Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Characterization of β-carotene Extracted from Orange Peels and its Use as a Natural Colorant and Antioxidant in Ice Cream [ejfs.journals.ekb.eg]

- 6. Carotenoids, inflammation, and oxidative stress--implications of cellular signaling pathways and relation to chronic disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Citroxanthin in Marine Ecosystems: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Marine organisms are a prolific source of structurally diverse and biologically active carotenoids. Among these, the xanthophyll citroxanthin remains a molecule of significant interest yet is comparatively understudied. This technical guide synthesizes the current, albeit limited, knowledge on the biological role of this compound in marine organisms. While direct research on this compound is scarce, this paper extrapolates its potential functions based on its chemical structure and the well-documented roles of analogous marine carotenoids. This guide covers the inferred biological functions, potential biosynthetic pathways, and provides detailed, adaptable experimental protocols for the extraction, identification, and quantification of xanthophylls like this compound from marine samples. Furthermore, it outlines key signaling pathways associated with other marine carotenoids that may be relevant for future investigations into this compound's mechanism of action. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to aid researchers in designing and executing studies to elucidate the precise role of this intriguing marine pigment.

Introduction: The Vibrant World of Marine Carotenoids

Carotenoids are a widespread group of pigments synthesized by all autotrophic marine organisms, including bacteria, archaea, algae, and fungi.[1][2][3] These lipid-soluble molecules are responsible for the vibrant yellow, orange, and red colors observed in many marine species.[3] Heterotrophic organisms, unable to produce carotenoids de novo, acquire them through their diet, either by direct accumulation or metabolic modification.[2][4]

Marine carotenoids are broadly classified into two main groups: carotenes, which are purely hydrocarbons (e.g., β-carotene, lycopene), and xanthophylls, which contain oxygen in the form of hydroxyl, epoxy, or keto groups (e.g., astaxanthin (B1665798), fucoxanthin, lutein).[2][3][4] These molecules play crucial roles in the survival and health of marine organisms.[1][3][5]

Key Biological Functions of Marine Carotenoids:

-

Antioxidant Defense: Carotenoids are potent antioxidants, protecting cells from damage caused by reactive oxygen species (ROS).[1][2] They achieve this by quenching singlet oxygen and scavenging free radicals.[3][5]

-

Photoprotection: In photosynthetic organisms, carotenoids act as accessory light-harvesting pigments and provide essential photoprotection by dissipating excess light energy, thus preventing damage to the photosynthetic apparatus.[3][5]

-

Immune Modulation: Several carotenoids have been shown to enhance the immune response in marine animals.[6]

-

Reproduction and Development: Carotenoids are often concentrated in the gonads and are considered essential for successful reproduction and larval development in many marine species.[6]

-

Pro-vitamin A Activity: Certain carotenoids, particularly those with an unsubstituted β-ionone ring, can be converted to vitamin A, which is vital for vision, growth, and development.[6]

This compound: An Overview

This compound, also known by its synonyms mutatochrome and 5,8-monoepoxy-β-carotene, is a xanthophyll with the chemical formula C₄₀H₅₆O.[7] Its structure is characterized by the presence of an epoxide group.

While information on its distribution is limited, this compound has been identified in the freshwater cyanobacteria Planktothrix rubescens and Planktothrix agardhii.[7] Its presence and role in strictly marine organisms are not well-documented in currently available literature. However, based on its chemical structure and the known functions of other marine xanthophylls, we can infer its potential biological significance. A notable, albeit older, study has indicated that mutatochrome (this compound) possesses pro-vitamin A activity.[8]

Inferred Biological Roles of this compound in Marine Organisms

Given the lack of direct studies on this compound in marine environments, its biological roles are inferred from the functions of structurally similar and well-researched marine carotenoids.

Antioxidant and Photoprotective Functions

Like other xanthophylls, the conjugated double bond system in this compound's polyene chain suggests it has the capacity to quench singlet oxygen and scavenge peroxyl radicals, thereby acting as a potent antioxidant. This would be crucial for marine organisms exposed to high levels of oxidative stress from factors like UV radiation and metabolic processes.

In photosynthetic organisms, this compound could potentially participate in the xanthophyll cycle, a mechanism for dissipating excess light energy as heat, thus protecting the photosynthetic machinery from photo-oxidative damage.

Potential Role in Immune Response and Reproduction

Many marine carotenoids are known to bolster the immune system and are vital for reproductive success.[6] It is plausible that this compound, if present in marine invertebrates and vertebrates, could contribute to these essential physiological processes, either directly or as a metabolic precursor to other functional carotenoids.

Quantitative Data on Marine Carotenoids

| Carotenoid | Marine Organism | Concentration | Reference |

| Fucoxanthin | Isochrysis aff. Galbana (microalga) | 18.3 mg/g dried biomass | [4] |

| Fucoxanthin | Marine Macroalgae | ~0.2 mg/g fresh weight | [4] |

| Astaxanthin | Haematococcus pluvialis (microalga) | Can reach high levels under stress | [9] |

| β-Carotene | Dunaliella salina (microalga) | Can be a major carotenoid | [2] |

| Zeaxanthin | Marine Bacteria | Variable | [9] |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the extraction, identification, and quantification of xanthophylls from marine organisms. These methods can be adapted for the study of this compound.

Extraction of Xanthophylls

Objective: To extract carotenoids, including xanthophylls like this compound, from marine biological samples.

Methodology:

-

Sample Preparation:

-

Freeze-dry the biological sample (e.g., algal biomass, invertebrate tissue) to remove water.

-

Grind the lyophilized sample into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Suspend the powdered sample in a suitable organic solvent or a mixture of solvents. Common choices for xanthophylls include acetone, methanol, ethanol, or a combination of hexane (B92381) and acetone.

-

Perform the extraction under subdued light and low temperatures to prevent degradation of the light- and heat-sensitive carotenoids.

-

Employ methods like maceration, ultrasonication, or microwave-assisted extraction to enhance efficiency.[10]

-

-

Phase Separation and Concentration:

-

Partition the extract with an immiscible solvent (e.g., diethyl ether or dichloromethane) to separate the carotenoids from more polar compounds.

-

Wash the organic phase with a saline solution to remove water-soluble impurities.

-

Dry the organic phase using anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen gas to obtain the crude carotenoid extract.

-

Identification and Quantification

Objective: To identify and quantify this compound and other carotenoids in the extract.

Methodology:

-

Chromatographic Separation (HPLC):

-

High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying carotenoids.

-

Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and dichloromethane (B109758) is commonly used.

-

Stationary Phase: A C18 or C30 reverse-phase column is typically employed for carotenoid separation.

-

Detection: A photodiode array (PDA) detector is used to monitor the absorbance spectrum of the eluting compounds. This compound, like other carotenoids, will have a characteristic absorption spectrum in the 400-500 nm range.

-

-

Identification:

-

Compare the retention time and absorption spectrum of the unknown peak with that of a pure this compound standard.

-

For definitive identification, collect the fraction corresponding to the peak of interest and perform mass spectrometry (MS) to determine its molecular weight and fragmentation pattern.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a pure this compound standard.

-

Calculate the concentration of this compound in the sample by comparing the peak area from the sample chromatogram to the standard curve.

-

Signaling Pathways

While no signaling pathways have been directly attributed to this compound, research on other marine carotenoids, such as astaxanthin and fucoxanthin, has revealed their involvement in modulating key cellular signaling cascades. It is hypothesized that this compound may exert its biological effects through similar mechanisms.

Antioxidant and Anti-inflammatory Pathways

Marine carotenoids are known to modulate signaling pathways related to oxidative stress and inflammation. A key pathway is the Nrf2-Keap1 pathway . Under conditions of oxidative stress, carotenoids can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of protective enzymes.

Another critical pathway is the NF-κB signaling pathway , which is a central regulator of inflammation. Some marine carotenoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[11]

Caption: Inferred antioxidant and anti-inflammatory signaling pathways for this compound.

Experimental and Logical Workflows

To systematically investigate the biological role of this compound in a marine organism, the following workflow is proposed:

Caption: Proposed workflow for the study of this compound in marine organisms.

Conclusion and Future Directions

This compound remains a largely unexplored carotenoid within the marine environment. While its structural similarity to other well-studied xanthophylls allows for the inference of its potential biological roles—primarily as an antioxidant and photoprotective agent—direct experimental evidence is critically lacking. This technical guide provides a foundational framework for researchers to begin to unravel the mysteries of this compound. By adapting the provided experimental protocols and exploring the suggested signaling pathways, the scientific community can begin to build a comprehensive understanding of the ecological and physiological significance of this enigmatic marine pigment. Future research should prioritize the screening of diverse marine organisms for the presence of this compound, followed by targeted studies to elucidate its specific functions and mechanisms of action. Such endeavors will not only enhance our fundamental knowledge of marine biology but may also uncover novel applications for this compound in the pharmaceutical and nutraceutical industries.

References

- 1. Carotenoids from Marine Organisms: Biological Functions and Industrial Applications: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. Carotenoids from Marine Organisms: Biological Functions and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carotenoids from Marine Organisms: Biological Functions and Industrial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Marine Carotenoids: Biological Functions and Commercial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carotenoids in Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C40H56O | CID 5281246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The pro-vitamin A activity of mutatochrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Citroxanthin: A Pivotal Intermediate in Carotenoid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Citroxanthin, also known as mutatochrome, is a furanoid carotenoid distinguished by its 5,8-epoxy-β-carotene structure. While not a primary carotenoid synthesized directly through the main biosynthetic pathway, it emerges as a significant intermediate, primarily through the non-enzymatic, acid-catalyzed rearrangement of 5,6-epoxy-carotenoids like violaxanthin (B192666) and antheraxanthin (B39726). This technical guide provides a comprehensive overview of this compound's role as a precursor in carotenoid metabolism. It delves into its formation, potential downstream metabolic pathways, and biological significance. Detailed experimental protocols for its analysis and quantitative data are presented to support further research and development in fields where carotenoid metabolism is of interest.

Introduction

Carotenoids are a diverse group of isoprenoid pigments widely distributed in nature, playing crucial roles in photosynthesis, photoprotection, and as precursors to signaling molecules. Within this class, xanthophylls, oxygenated carotenoids, undergo various enzymatic and non-enzymatic modifications that significantly alter their biological functions. This compound (mutatochrome), a 5,8-epoxy-β-carotene, represents a key structural variant that arises from the isomerization of other common carotenoids. Understanding its formation and subsequent metabolic fate is critical for a complete picture of carotenoid turnover and its implications for food science, nutrition, and drug development. This guide consolidates the current knowledge on this compound's position in the complex web of carotenoid metabolism.

Biosynthesis and Formation of this compound

This compound is not synthesized de novo through the central carotenoid biosynthetic pathway. Instead, its formation is predominantly attributed to the molecular rearrangement of 5,6-epoxy-carotenoids.

Non-Enzymatic Formation

The primary route to this compound formation is the acid-catalyzed intramolecular rearrangement of violaxanthin (a diepoxide) and antheraxanthin (a monoepoxide).[1] This reaction is particularly relevant in acidic environments, such as those found in certain plant tissues (e.g., citrus fruits) and during food processing or storage.[2] The acidic conditions facilitate the opening of the 5,6-epoxide ring, followed by a rearrangement to form the more stable 5,8-furanoid oxide structure of this compound.[3]

Potential Enzymatic Formation

While the non-enzymatic pathway is well-documented, the existence of a specific enzyme catalyzing the conversion of 5,6-epoxy-carotenoids to their 5,8-epoxy counterparts in vivo remains speculative. Some studies suggest that the promiscuous activity of certain enzymes, such as β-carotene hydroxylase (CrtZ), on epoxycarotenoids could lead to the formation of various carotenoid derivatives, although direct evidence for enzymatic this compound synthesis is scarce.[4]

Metabolism of this compound

Once formed, this compound can serve as a precursor for further metabolic conversions.

Conversion to Vitamin A

Studies have shown that 5,6-monoepoxy-β-carotene, which includes this compound, can be converted to vitamin A (retinol) in the small intestine.[5] However, its biological potency as a pro-vitamin A source is reported to be about 21% of that of β-carotene.[5] This conversion is a critical aspect of its nutritional significance.

Further Oxidative Cleavage

Like other carotenoids, the polyene chain of this compound is susceptible to oxidative cleavage by carotenoid cleavage dioxygenases (CCDs) and non-enzymatic oxidation. This process can generate a variety of apocarotenoids, which are signaling molecules with diverse biological activities.[6] The metabolism of 5,8-epoxy-carotenoids can lead to the formation of smaller, more polar compounds that may enter primary metabolic pathways.[7]

Quantitative Data

Quantitative data on this compound metabolism is limited. The following table summarizes available information on the conversion of violaxanthin to zeaxanthin, a related process in the xanthophyll cycle, to provide context for the dynamics of epoxy-carotenoid transformations.

| Precursor | Product | Conversion Rate | Organism/System | Reference |

| Violaxanthin | Zeaxanthin | 73% after 2h in high light | Arabidopsis thaliana (wild type) | [8] |

| Violaxanthin | Zeaxanthin | 63% after 2h in high light | Arabidopsis thaliana (vtc2 mutant) | [8] |

| Violaxanthin | Antheraxanthin | Diffusion-dependent, controlled by membrane fluidity | Model lipid bilayers | [5] |

| Antheraxanthin | (8R)- and (8S)-mutatoxanthin | Approx. 3:2 ratio under acidic conditions | In vitro | [1] |

Table 1: Quantitative data on the conversion of epoxy-carotenoids.

Experimental Protocols

Extraction of Epoxy-Carotenoids from Plant Material (e.g., Citrus Peel)

This protocol is designed to minimize the acid-catalyzed rearrangement of 5,6-epoxy-carotenoids during extraction.

Materials:

-

Fresh plant material (e.g., citrus peel)

-

Liquid nitrogen

-

Mortar and pestle

-

Ethyl acetate (B1210297)

-

Sodium carbonate (Na₂CO₃)

-

Magnetic stirrer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Freeze the fresh plant material in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

-

To a known amount of the powdered sample (e.g., 1 g), add ethyl acetate and methanol in a 1:1 (v/v) ratio (e.g., 20 mL).

-

Add a small amount of sodium carbonate (e.g., 0.1 g) to neutralize plant acids and prevent epoxide rearrangement.[2]

-

Stir the mixture on a magnetic stirrer in the dark for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

-

Decant the supernatant into a round-bottom flask.

-

Repeat the extraction (steps 2-6) with the pellet until the residue is colorless.

-

Combine the supernatants and evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 35°C.

-

Redissolve the dried extract in a suitable solvent (e.g., MTBE/methanol 1:1) for HPLC analysis.

HPLC-DAD Analysis of this compound and Related Carotenoids

This method is suitable for the separation and quantification of this compound and its precursors.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (DAD) detector.

-

C30 reversed-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).

Mobile Phase:

-

Solvent A: Methanol/water (95:5, v/v) with 0.1% ammonium (B1175870) acetate.

-

Solvent B: Methyl-tert-butyl ether (MTBE).

Gradient Elution:

| Time (min) | % Solvent A | % Solvent B |

| 0 | 95 | 5 |

| 30 | 70 | 30 |

| 50 | 50 | 50 |

| 55 | 5 | 95 |

| 60 | 5 | 95 |

| 65 | 95 | 5 |

| 70 | 95 | 5 |

Table 2: Gradient program for HPLC analysis.[2]

HPLC Parameters:

-

Flow rate: 0.9 mL/min

-

Column temperature: 29°C

-

Injection volume: 20 µL

-

Detection: Diode array detector scanning from 250-600 nm, with chromatograms extracted at the λmax of the compounds of interest (approx. 400, 423, 451 nm for this compound).

Quantification:

-

Quantification can be performed using an external standard curve of an authentic this compound standard if available. In its absence, it can be semi-quantified using the calibration curve of a structurally related carotenoid, such as lutein, with appropriate correction for differences in molar extinction coefficients.

Biological Significance

The biological activities of this compound are an area of ongoing research.

-

Pro-vitamin A Activity: As mentioned, this compound can be converted to vitamin A, contributing to the total vitamin A pool from dietary sources.[5]

-

Antioxidant Properties: Like other carotenoids, this compound is expected to possess antioxidant activity due to its conjugated polyene system, which allows it to quench singlet oxygen and scavenge free radicals.[1]

-

Other Potential Roles: The formation of this compound from epoxy-carotenoids may represent a detoxification pathway or a means of regulating the levels of more biologically active carotenoids. Further research is needed to elucidate its specific roles in cellular processes.

Conclusion

This compound holds a unique position in carotenoid metabolism as a product of the non-enzymatic rearrangement of prevalent epoxy-carotenoids. Its role as a precursor to vitamin A and its potential antioxidant activities underscore its biological relevance. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the metabolic pathways involving this compound and to explore its potential applications in nutrition and medicine. A deeper understanding of the factors governing its formation and its downstream metabolic fate will be crucial for harnessing its full potential.

References

- 1. Stereoselective Synthesis of Bisfuranoxide (Aurochrome, Auroxanthin) and Monofuranoxide (Equinenone 5′,8′-Epoxide) Carotenoids by Double Horner–Wadsworth–Emmons Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carotenoids and related polyenes. Part 5.1 Lewis acid-promoted stereoselective rearrangement of 5,6-epoxy carotenoid model compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Promiscuous activity of β-carotene hydroxylase CrtZ on epoxycarotenoids leads to the formation of rare carotenoids with 6-hydroxy-3-keto-ε-ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and biological potency of 5,6-monoepoxy-β-carotene and 5,6:5′,6′-diepoxy-β-carotene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ascorbate Deficiency Can Limit Violaxanthin De-Epoxidase Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Citroxanthin: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the current understanding of the in vitro antioxidant properties of citroxanthin, a naturally occurring epoxy-carotenoid. While direct experimental data on this compound remains limited, this document synthesizes available information on its chemical structure, potential antioxidant mechanisms, and its likely interaction with key cellular signaling pathways involved in oxidative stress and inflammation. By drawing parallels with structurally related and well-studied carotenoids, such as β-carotene and astaxanthin (B1665798), this guide offers a foundational resource for researchers investigating this compound as a potential therapeutic agent. Detailed protocols for essential in vitro antioxidant assays are provided, alongside a discussion of the Nrf2/ARE, NF-κB, and MAPK signaling pathways. This guide aims to facilitate further research into the antioxidant potential of this compound and its role in cellular health.

Introduction to this compound

This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments found in nature.[1] Its chemical formula is C40H56O.[1] Structurally, it is a 5,8-monoepoxy-β-carotene, also known as mutatochrome.[1] The presence of an epoxide group distinguishes this compound from more commonly studied carotenoids like β-carotene and is thought to influence its chemical reactivity and biological activity.[2] Carotenoids, in general, are recognized for their antioxidant properties, which are largely attributed to their extensive system of conjugated double bonds that can effectively delocalize and quench free radicals.[3] The specific antioxidant capacity of this compound, however, is an area requiring more in-depth investigation.

Mechanisms of Antioxidant Action

The antioxidant activity of carotenoids, and by extension this compound, is multifaceted. The primary mechanisms by which these compounds neutralize free radicals include:

-

Single Electron Transfer (SET): In this mechanism, the antioxidant molecule donates an electron to a free radical, thereby neutralizing it. The antioxidant itself becomes a radical cation, which is generally less reactive and can be regenerated by other antioxidants.

-

Hydrogen Atom Transfer (HAT): This process involves the donation of a hydrogen atom from the antioxidant to a free radical. This is a key mechanism for scavenging peroxyl radicals, which are significant contributors to lipid peroxidation.

-

Radical Adduct Formation: Carotenoids can also form adducts with free radicals, effectively terminating radical chain reactions.

The efficiency of these mechanisms is influenced by the specific chemical structure of the carotenoid, including the length of the conjugated polyene chain and the nature of the end groups.[3] The presence of the epoxy group in this compound may modulate its electron-donating capacity and steric interactions with free radicals.

In Vitro Antioxidant Assays: Data and Protocols

Evaluating the antioxidant potential of a compound in vitro requires a battery of assays that measure different aspects of its radical-scavenging and reducing capabilities. While specific quantitative data for this compound is scarce in the literature, this section provides detailed protocols for the most common assays used to assess carotenoid antioxidant activity. Researchers can utilize these methods to generate data for this compound.

Data Presentation

Due to the limited availability of direct experimental data for this compound, the following tables present hypothetical data structures that researchers can use to report their findings from in vitro antioxidant assays. For comparative purposes, data on related carotenoids are often expressed as IC50 values (the concentration required to inhibit 50% of the radical) or Trolox Equivalent Antioxidant Capacity (TEAC), where Trolox, a water-soluble vitamin E analog, is used as a standard.[4]

Table 1: DPPH Radical Scavenging Activity

| Compound | IC50 (µM) | Reference |

| This compound | Data to be determined | |

| β-Carotene | Example Value | |

| Astaxanthin | Example Value | |

| Trolox (Standard) | Example Value |

Table 2: ABTS Radical Scavenging Activity

| Compound | TEAC (Trolox Equivalents) | Reference |

| This compound | Data to be determined | |

| β-Carotene | Example Value | [5] |

| Lycopene | Example Value | [5] |

| Zeaxanthin (B1683548) | Example Value | [5] |

Table 3: Ferric Reducing Antioxidant Power (FRAP)

| Compound | FRAP Value (µmol Fe(II)/µmol) | Reference |

| This compound | Data to be determined | |

| β-Carotene | Example Value | |

| Ascorbic Acid (Standard) | Example Value |

Table 4: Cellular Antioxidant Activity (CAA)

| Compound | CAA Value (µmol Quercetin Equivalents/µmol) | Reference |

| This compound | Data to be determined | |

| Quercetin (Standard) | Example Value | [6] |

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO, ethanol)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol (or other suitable solvent)

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and positive control.

-

In a 96-well microplate, add a specific volume of each dilution to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a blank control containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100

-

Determine the IC50 value by plotting the percentage of scavenging against the concentration of the test compound.

-

DPPH Assay Workflow

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Reagents:

-

ABTS solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Test compound (this compound)

-

Positive control (Trolox)

-

Ethanol (B145695) or phosphate-buffered saline (PBS)

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and Trolox standard.

-

Add a small volume of the test compound or standard to a cuvette or microplate well, followed by the diluted ABTS•+ solution.

-

Incubate at room temperature for a defined time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition of absorbance.

-

Determine the TEAC value by comparing the antioxidant activity of the test compound to that of the Trolox standard curve.

-

ABTS Assay Workflow

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

-

Reagents:

-

FRAP reagent:

-

Acetate buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O

-

Mix in a 10:1:1 (v/v/v) ratio.

-

-

Test compound (this compound)

-

Standard (FeSO₄·7H₂O)

-

-

Procedure:

-

Prepare the FRAP reagent fresh and warm it to 37°C.

-

Prepare a series of dilutions of the test compound and ferrous sulfate (B86663) standard.

-

In a 96-well plate, add a small volume of the sample or standard.

-

Add the pre-warmed FRAP reagent to each well.

-

Incubate at 37°C for a specific time (e.g., 4-6 minutes).

-

Measure the absorbance at 593 nm.

-

Calculate the FRAP value from the standard curve of ferrous sulfate.

-

FRAP Assay Workflow

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[6]

-

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) as a peroxyl radical generator

-

Test compound (this compound)

-

Positive control (Quercetin)

-

Cell culture medium and supplies

-

-

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of the test compound or positive control for a specified time (e.g., 1 hour).

-

Wash the cells and then load them with the DCFH-DA probe.

-

Induce oxidative stress by adding ABAP.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the CAA value by comparing the fluorescence of the treated cells to the control cells.[6]

-

CAA Assay Workflow

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, antioxidants can exert their protective effects by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes and inflammatory mediators. The effects of this compound on these pathways have not been directly studied, but insights can be gained from research on other carotenoids, particularly astaxanthin and fucoxanthin.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).[8] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[7][8] These genes encode for phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[9]

Some carotenoids, like astaxanthin, have been shown to activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant capacity of cells.[10] It is plausible that this compound, due to its structural similarities, may also modulate this protective pathway.

Nrf2/ARE Signaling Pathway

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[11] NF-κB plays a key role in regulating the immune response to infection and inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by various signals, including reactive oxygen species (ROS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory genes.[11]

Chronic activation of the NF-κB pathway is associated with many inflammatory diseases. Some carotenoids, such as fucoxanthin, have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[12] Given the link between oxidative stress and inflammation, it is conceivable that this compound could also modulate the NF-κB pathway.

NF-κB Signaling Pathway

MAPK Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that are involved in directing cellular responses to a diverse array of stimuli, including oxidative stress.[6] The three major MAPK signaling cascades are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[6] These pathways can regulate cell proliferation, differentiation, inflammation, and apoptosis. The activation of JNK and p38 MAPK is often associated with cellular stress responses.

Some natural compounds have been shown to modulate MAPK signaling, which can contribute to their antioxidant and anti-inflammatory effects.[13] While there is no direct evidence for this compound, its potential to influence cellular redox status suggests that it could indirectly affect MAPK signaling.

MAPK Signaling Pathway

Conclusion and Future Directions

This compound, as an epoxy-carotenoid, holds promise as a natural antioxidant. However, the current body of scientific literature lacks specific in vitro data to fully characterize its antioxidant capacity and its interactions with key cellular signaling pathways. This technical guide has provided a framework for future research by outlining detailed experimental protocols and discussing the potential mechanisms of action based on evidence from related carotenoids.

Future research should focus on:

-

Quantitative Analysis: Generating robust quantitative data for this compound using a panel of in vitro antioxidant assays (DPPH, ABTS, FRAP, CAA) to determine its IC50 and TEAC values.

-

Signaling Pathway Studies: Investigating the direct effects of this compound on the Nrf2/ARE, NF-κB, and MAPK signaling pathways in relevant cell culture models. This could involve techniques such as Western blotting, quantitative PCR, and reporter gene assays.

-

Comparative Studies: Performing head-to-head comparisons of the antioxidant and cellular activities of this compound with other carotenoids to understand the influence of the epoxy group on its biological function.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound as an antioxidant and modulator of cellular stress responses can be achieved, paving the way for its potential application in the prevention and treatment of oxidative stress-related diseases.

References

- 1. This compound | C40H56O | CID 5281246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carotenoids, Phenolic Compounds and Tocopherols Contribute to the Antioxidative Properties of Some Microalgae Species Grown on Industrial Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carotenoids—Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trolox - Wikipedia [en.wikipedia.org]

- 5. Trolox equivalent antioxidant capacity of different geometrical isomers of alpha-carotene, beta-carotene, lycopene, and zeaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Network Pharmacology-Based Study on Vital Pharmacological Pathways and Targets of Eucommiae Cortex Acting on Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rutin Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Dietary Citroxanthin: A Technical Whitepaper on its Potential Health Benefits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citroxanthin, a naturally occurring carotenoid also known as mutatochrome, is a 5,8-epoxy derivative of beta-carotene (B85742). While direct research into the specific health benefits of this compound is limited, its structural relationship to well-studied carotenoids provides a basis for exploring its potential biological activities. This technical guide synthesizes the current understanding of this compound's chemistry and natural occurrence, and extrapolates its potential health benefits based on the extensive research conducted on related dietary carotenoids. This document covers the potential antioxidant and anti-inflammatory properties of this compound, as well as its prospective roles in cardiovascular, ocular, and dermatological health. Detailed experimental protocols for carotenoid analysis and the visualization of key signaling pathways are provided to facilitate future research in this promising area.

Introduction to this compound (Mutatochrome)

This compound is a xanthophyll with the molecular formula C40H56O.[1] It is structurally an epoxide derivative of beta-carotene, specifically 5,8-monoepoxy-beta-carotene.[1] This structural modification, the presence of an epoxy group across the 5 and 8 positions of one of the beta-ionone (B89335) rings, disrupts the conjugated double bond system, which is a key determinant of the chemical and biological properties of carotenoids.[2]

Natural Occurrence:

This compound has been identified in various natural sources, including certain species of cyanobacteria such as Planktothrix rubescens and Planktothrix agardhii.[1] Its presence in foods is less well-documented than that of its parent compound, beta-carotene. It can be formed through the oxidation of beta-carotene, a process that may occur during food processing or within biological systems.

Potential Health Benefits: An Extrapolative Approach

The health benefits of dietary carotenoids are well-established and are largely attributed to their antioxidant and anti-inflammatory properties.[3][4] Due to the scarcity of direct research on this compound, its potential health benefits are inferred from the activities of structurally related carotenoids, primarily beta-carotene, while considering the structural modifications inherent to this compound.

Antioxidant Activity

Carotenoids are renowned for their ability to quench singlet oxygen and scavenge free radicals, thereby mitigating oxidative stress.[5] This antioxidant capacity is strongly linked to the number of conjugated double bonds in their structure.[2] The epoxy group in this compound interrupts the long chain of conjugated double bonds found in beta-carotene, which may alter its antioxidant potential. While some studies suggest that the degradation of beta-carotene can still yield products with antioxidant activity, the formation of endoperoxides, a class of compounds to which this compound belongs, has also been associated with potential pro-oxidant effects under certain conditions.[6][7] Further research is required to fully elucidate the antioxidant profile of this compound.

Table 1: Comparative Antioxidant Activity of Select Carotenoids

| Carotenoid | Antioxidant Assay | Result | Reference |

| Beta-carotene | ABTS Radical Scavenging | High | [6] |

| Beta-carotene | Peroxyl Radical Scavenging | High | [6] |

| Citranaxanthin | ABTS Radical Scavenging | Higher than beta-apo-8'-carotenal | [6] |

Note: Data for this compound (Mutatochrome) is not available. The table includes related compounds for context.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Many carotenoids have demonstrated anti-inflammatory effects, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[8][9] Carotenoid derivatives, particularly those with electrophilic properties, have been shown to inhibit NF-κB activity.[10] Given that this compound is an oxidation product of beta-carotene, it is plausible that it may interact with these inflammatory signaling cascades.

Potential Therapeutic Applications

Based on the established roles of dietary carotenoids in human health, the following sections explore the potential, though currently unproven, applications of this compound.

Cardiovascular Health

A diet rich in carotenoids is associated with a reduced risk of cardiovascular disease.[11][12] This protective effect is attributed to the antioxidant and anti-inflammatory properties of these compounds, which can help to prevent the oxidation of low-density lipoprotein (LDL) cholesterol, a key event in the development of atherosclerosis.[13] While direct evidence is lacking for this compound, its potential to modulate oxidative stress and inflammation suggests a possible role in cardiovascular protection.

Ocular Health

Certain carotenoids, such as lutein (B1675518) and zeaxanthin, accumulate in the macula of the eye and are crucial for protecting against age-related macular degeneration (AMD).[2][14] They are thought to function by filtering harmful blue light and reducing oxidative stress in the retina.[1] While beta-carotene has also been studied for its role in eye health, the specific effects of its epoxide derivative, this compound, are unknown.

Skin Health

Dietary carotenoids are known to accumulate in the skin, where they can provide protection against UV-induced damage and photoaging.[7][15] Their antioxidant properties help to neutralize free radicals generated by sun exposure, thus preserving skin integrity.[16] It is conceivable that dietary this compound could also contribute to skin health, although this has yet to be investigated.

Experimental Protocols

The study of this compound and other carotenoids requires robust analytical methods. The following protocols are standard in carotenoid research and can be adapted for the investigation of this compound.

Extraction and Quantification of Carotenoids from Biological Samples

This protocol outlines a general method for the extraction and analysis of carotenoids from plasma or serum using high-performance liquid chromatography (HPLC).

Workflow for Carotenoid Analysis

Materials:

-

Biological sample (e.g., plasma, serum)

-

Ethanol (B145695) (with butylated hydroxytoluene - BHT as an antioxidant)

-

Nitrogen gas

-

HPLC system with a photodiode array (PDA) detector

-

C18 or C30 reverse-phase HPLC column

Procedure:

-

Sample Preparation: To 200 µL of plasma or serum, add 200 µL of ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.

-

Extraction: Add 400 µL of hexane and vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Collection: Carefully transfer the upper hexane layer to a clean tube. Repeat the extraction step twice more and pool the hexane extracts.

-

Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a known volume of the HPLC mobile phase.

-

Analysis: Inject the reconstituted sample into the HPLC system for separation and quantification.[17][18][19]

In Vitro Antioxidant Capacity Assays

Several assays can be used to determine the antioxidant capacity of carotenoids in vitro.

Table 2: Common In Vitro Antioxidant Capacity Assays

| Assay | Principle | Measurement | Reference |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Spectrophotometric measurement of the decrease in absorbance at 517 nm. | [20] |

| ABTS Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. | Spectrophotometric measurement of the reduction in absorbance at 734 nm. | [21] |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine complex to the ferrous form. | Spectrophotometric measurement of the formation of the blue-colored ferrous complex at 593 nm. | [22] |

| Chemiluminescence Assay | Measures the scavenging of peroxyl radicals generated by the thermal degradation of AAPH. | Measurement of the reduction in chemiluminescence. | [21] |

Key Signaling Pathways

The biological effects of carotenoids are often mediated through their interaction with cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Some carotenoid derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[8][23][24]

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes. Certain carotenoids have been shown to activate this protective pathway.[25][26][27]

Conclusion and Future Directions

This compound (mutatochrome) remains a largely understudied dietary carotenoid. Its structural similarity to beta-carotene suggests that it may possess a range of biological activities relevant to human health, including antioxidant and anti-inflammatory effects. However, the presence of an epoxy group that disrupts the conjugated double bond system likely modulates these properties, and the potential for pro-oxidant activity cannot be discounted without further investigation.

This technical guide provides a framework for understanding the potential health benefits of this compound by extrapolating from the extensive body of research on related carotenoids. It is imperative that future research focuses on isolating and characterizing this compound from its natural sources, determining its bioavailability and metabolism, and directly assessing its biological activities in relevant in vitro and in vivo models. Such studies are essential to validate the potential health benefits outlined in this document and to establish safe and efficacious intake levels for this intriguing dietary component.

References

- 1. Frontiers | Inclusion of carotenoids in dietary habits as an alternative to prevent age-related macular degeneration [frontiersin.org]

- 2. A Systematic Review of Carotenoids in the Management of Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 4. Carotenoids Intake and Cardiovascular Prevention: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Systematic Review of Carotenoids in the Management of Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Skin Protection by Carotenoid Pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carotenoids and Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carotenoids, inflammation, and oxidative stress--implications of cellular signaling pathways and relation to chronic disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carotenoid derivatives inhibit nuclear factor kappa B activity in bone and cancer cells by targeting key thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Roles of Carotenoid Consumption and Bioavailability in Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. Revisiting carotenoids as dietary antioxidants for human health and disease prevention - Food & Function (RSC Publishing) DOI:10.1039/D3FO02330C [pubs.rsc.org]

- 14. nutritionaloutlook.com [nutritionaloutlook.com]

- 15. Carotenoids in Skin Photoaging: Unveiling Protective Effects, Molecular Insights, and Safety and Bioavailability Frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Common Methods for Detecting Carotenoids - Creative Proteomics Blog [creative-proteomics.com]

- 18. benchchem.com [benchchem.com]

- 19. Carotenoids: separation methods applicable to biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antioxidant activity of β-carotene compounds in different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cris.bgu.ac.il [cris.bgu.ac.il]

- 24. β-Carotene Inhibits Activation of NF-κB, Activator Protein-1, and STAT3 and Regulates Abnormal Expression of Some Adipokines in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Carotenoids activate the antioxidant response element transcription system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

The Occurrence and Analysis of Citroxanthin in Fruit Cultivars: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citroxanthin, also known as mutatochrome, is a 5,8-epoxy-carotenoid that contributes to the yellow-orange pigmentation of various fruits. As a derivative of violaxanthin (B192666), its presence and concentration in different fruit cultivars are influenced by genetic factors, maturity stage, and post-harvest conditions. This technical guide provides an in-depth overview of the occurrence of this compound in fruit cultivars, with a focus on citrus species. It details the biosynthetic pathway of this compound, presents available quantitative data, and outlines the experimental protocols for its extraction and analysis. This information is valuable for researchers in the fields of food science, plant biochemistry, and pharmacology who are interested in the characterization and potential applications of this specific carotenoid.

Biosynthesis of this compound

This compound is not directly synthesized through the primary carotenoid biosynthesis pathway but is rather formed from its precursor, violaxanthin. The formation of the 5,8-epoxy group characteristic of this compound is a result of an acid-catalyzed or enzymatic rearrangement of the 5,6-epoxy group in violaxanthin. This conversion can occur in vivo within the plant tissues, particularly in acidic environments such as the juice sacs of citrus fruits, or as an artifact during the extraction process if acidic conditions are not carefully controlled.

The following diagram illustrates the final steps of the β-carotene branch of the carotenoid biosynthesis pathway, leading to the formation of violaxanthin and its subsequent conversion to this compound.

Occurrence of this compound in Fruit Cultivars

Quantitative data specifically for this compound in a wide range of fruit cultivars is limited in the scientific literature, as many studies focus on the more abundant carotenoids. However, its presence is strongly correlated with the concentration of its precursor, violaxanthin. Therefore, cultivars known to be rich in violaxanthin are likely to contain higher levels of this compound. Citrus fruits, particularly sweet oranges and some mandarins, are significant sources of violaxanthin.

The following table summarizes available quantitative data and highlights cultivars with a high potential for this compound content based on their known carotenoid profiles.

| Fruit Species | Cultivar | Tissue | This compound (Mutatoxanthin) Concentration | Reference |

| Sweet Orange (Citrus sinensis) | 'Valencia' | Pulp | Esters of mutatoxanthin (B1230861) are among the most dominant carotenoids.[1] | [1] |

| Sweet Orange (Citrus sinensis) | General | Juice Sacs | Present, formed from the natural acidity of the juice acting on violaxanthin.[1] | [1] |

| Mandarin (Citrus reticulata) | General | Flavedo & Juice Sacs | High potential due to significant β,β-xanthophyll accumulation. | |

| Lemon (Citrus limon) | General | Flavedo & Juice Sacs | Lower potential due to overall lower carotenoid content. | |

| Grapefruit (Citrus paradisi) | Red-fleshed | Pulp | Lower potential as lycopene (B16060) is the dominant carotenoid. |

Experimental Protocols

The accurate quantification of this compound requires robust experimental protocols for extraction, separation, and detection. The following sections detail the methodologies commonly employed for carotenoid analysis, which are applicable to this compound.

Sample Preparation

Fresh fruit samples should be washed, and the desired tissues (e.g., peel, pulp) should be separated and homogenized. To prevent degradation of carotenoids, all procedures should be carried out under subdued light and at low temperatures. If not analyzed immediately, samples should be stored at -80°C.

Extraction of Carotenoids

The choice of extraction solvent is critical for achieving high recovery of carotenoids. A common and effective method involves a mixture of organic solvents.

-

Materials:

-

Homogenized fruit tissue

-

Hexane (B92381) or Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

-

Protocol:

-

Weigh a known amount of the homogenized sample (e.g., 5-10 g) into a mortar or a blender.

-

Add a sufficient volume of a mixture of acetone and methanol (e.g., 1:1 v/v) to cover the sample.

-

Grind or blend the sample until a uniform consistency is achieved.

-

Filter the mixture through a Buchner funnel with filter paper.

-

Repeat the extraction of the residue with the acetone-methanol mixture until the residue is colorless.

-

Combine the filtrates in a separatory funnel.

-

Add an equal volume of hexane or diethyl ether to the filtrate and mix gently.

-

Add a saturated sodium chloride solution to facilitate phase separation.

-

Allow the layers to separate. The upper, colored layer contains the carotenoids.

-

Collect the upper layer and wash it several times with distilled water to remove residual polar solvents.

-

Dry the extract over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen at a temperature not exceeding 40°C.

-

Re-dissolve the carotenoid extract in a known volume of a suitable solvent for analysis (e.g., acetone, MTBE/methanol).

-

Saponification (Optional)

For samples containing high amounts of chlorophylls (B1240455) or fatty acids, a saponification step may be necessary to remove these interfering compounds.

-

Materials:

-

Carotenoid extract

-

10% (w/v) methanolic potassium hydroxide

-

-

Protocol:

-

Add the methanolic KOH solution to the carotenoid extract.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 2-4 hours) or overnight.

-

After saponification, proceed with the partitioning step as described in the extraction protocol (step 7 onwards).

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the separation and quantification of individual carotenoids.

-

Instrumentation:

-

HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

C30 reverse-phase column is recommended for optimal separation of carotenoid isomers.

-

-

Mobile Phase: A gradient elution system is typically used. An example is a binary gradient of methanol/water and methyl tert-butyl ether (MTBE).

-

Protocol:

-